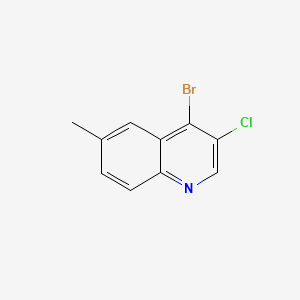

4-Bromo-3-chloro-6-methylquinoline

Description

BenchChem offers high-quality 4-Bromo-3-chloro-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1211834-08-0 |

|---|---|

Molecular Formula |

C10H7BrClN |

Molecular Weight |

256.527 |

IUPAC Name |

4-bromo-3-chloro-6-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 |

InChI Key |

YGNIPDBEUKAENI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=CN=C2C=C1)Cl)Br |

Synonyms |

4-Bromo-3-chloro-6-methylquinoline |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-3-chloro-6-methylquinoline molecular weight and formula

Physicochemical Profiling, Synthesis, and Regioselective Utility[1]

Abstract This technical guide profiles 4-Bromo-3-chloro-6-methylquinoline , a highly functionalized heterocycle serving as a critical scaffold in medicinal chemistry. Distinguished by its unique halogen substitution pattern (3-Cl, 4-Br), this molecule offers orthogonal reactivity profiles, enabling sequential, chemo-selective cross-coupling reactions. This document details its physicochemical properties, a robust synthetic pathway derived from aniline precursors, and validation protocols using isotopic mass spectrometry.

Part 1: Physicochemical Profile & Molecular Identity

The precise characterization of 4-Bromo-3-chloro-6-methylquinoline relies on understanding its isotopic signature and electronic distribution.

1.1 Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-3-chloro-6-methylquinoline | |

| CAS Registry | Not widely established | Treat as custom synthesis intermediate |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight (Average) | 256.53 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 254.945 g/mol | Based on ⁷⁹Br and ³⁵Cl |

| Exact Mass | 254.945039 | |

| Physical State | Solid (Crystalline) | Expected off-white to pale yellow |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic due to halogens/methyl group |

1.2 Isotopic Fingerprint (Mass Spectrometry)

For validation, the molecular weight alone is insufficient. The presence of one Chlorine and one Bromine atom creates a distinct isotopic pattern in Mass Spectrometry (MS) due to the natural abundances of ³⁵Cl/³⁷Cl (3:[1][2][3]1) and ⁷⁹Br/⁸¹Br (1:1).[1][4]

-

M+0 (m/z ~255): Contains ³⁵Cl and ⁷⁹Br. Relative Intensity: 3 [4]

-

M+2 (m/z ~257): Contains (³⁵Cl + ⁸¹Br) AND (³⁷Cl + ⁷⁹Br). These isotopologues overlap. Relative Intensity: 4

-

M+4 (m/z ~259): Contains ³⁷Cl + ⁸¹Br. Relative Intensity: 1

Diagnostic Rule: A mass spectrum showing a 3:4:1 triplet ratio at the molecular ion cluster confirms the presence of one Cl and one Br atom on the scaffold.

Part 2: Synthetic Utility & Retrosynthesis

The strategic value of this compound lies in the differential reactivity of the C3 and C4 positions.

-

C4-Position (Bromo): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) and Pd-catalyzed coupling (Suzuki, Buchwald) due to the para-position relative to the quinoline nitrogen (electron-deficient).

-

C3-Position (Chloro): Significantly less reactive (meta-like). Requires specialized ligands or higher temperatures to activate.

This reactivity gradient allows researchers to functionalize the C4 position first, leaving the C3 chloride intact for a subsequent reaction.

Part 3: Synthesis Protocol

Since this specific isomer is not a standard commodity chemical, a robust de novo synthesis is required. The following protocol is adapted from established methodologies for 3,4-dihaloquinolines, utilizing the Gould-Jacobs reaction modified for 3-position functionalization.

3.1 Retrosynthetic Logic

-

Target: 4-Bromo-3-chloro-6-methylquinoline.

-

Precursor: 3-Chloro-4-hydroxy-6-methylquinoline (tautomer of the quinolone).

-

Starting Material: 4-Methylaniline (p-Toluidine).

3.2 Step-by-Step Methodology

Step 1: Construction of the Quinoline Core (Modified Gould-Jacobs)

-

Reagents: p-Toluidine, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

-

Protocol:

-

Condense p-toluidine (1.0 eq) with EMME (1.1 eq) at 100°C to form the anilinomethylene malonate intermediate.

-

Cyclization: Heat the intermediate in diphenyl ether at 250°C (flash pyrolysis) to effect thermal cyclization.

-

Isolation: Cool and dilute with hexane to precipitate 4-hydroxy-6-methylquinoline-3-carboxylate . Saponify (NaOH) and decarboxylate (heat/acid) to yield 4-hydroxy-6-methylquinoline .

-

Step 2: Introduction of C3-Chlorine

-

Reagents: 4-hydroxy-6-methylquinoline, N-Chlorosuccinimide (NCS), Acetic Acid.

-

Mechanism: Electrophilic aromatic substitution. The 4-OH group activates the 3-position.

-

Protocol:

-

Dissolve 4-hydroxy-6-methylquinoline in glacial acetic acid.

-

Add NCS (1.05 eq) slowly at room temperature.

-

Heat to 80°C for 2 hours.

-

Pour into ice water; filter the precipitate.

-

Product: 3-Chloro-4-hydroxy-6-methylquinoline .

-

Step 3: Dehydroxy-bromination (The Critical Step)

-

Reagents: Phosphorus Oxybromide (

), Toluene (or neat). -

Protocol:

-

Place dried 3-chloro-4-hydroxy-6-methylquinoline (1.0 eq) in a round-bottom flask under Argon.

-

Add

(1.5 eq). -

Heat to 100-110°C (melt) for 3 hours. Note: Evolution of HBr gas; use a scrubber.

-

Quench: Cool to 0°C. Carefully add crushed ice/water (Exothermic!).

-

Neutralization: Adjust pH to ~8 with

. -

Extraction: Extract with Dichloromethane (DCM), dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

4.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

H2 (Position 2): Look for a sharp singlet around 8.7 - 8.9 ppm .

-

Why? The C2 proton is deshielded by the adjacent Nitrogen and the C3-Cl. The lack of coupling confirms the C3 substitution.

-

-

H5 (Position 5): Doublet (or broad singlet) around 8.0 ppm . Deshielded by the C4-Br (peri-effect).

-

Methyl Group: Singlet at 2.55 ppm (3H).

-

H7/H8: Aromatic pattern characteristic of the 1,2,4-trisubstituted benzene ring (d, dd).

4.2 Quality Control Checkpoint

-

Melting Point: Expect a sharp range (e.g., 95-98°C, theoretical estimation). A broad range (>2°C) indicates incomplete bromination (residual -OH) or regioisomers.

-

TLC: The target is significantly less polar than the 4-hydroxy precursor. It should move near the solvent front in 20% EtOAc/Hexane.

Part 5: Safety & Handling

-

Hazard Identification:

-

Acute Toxicity: Halogenated quinolines can be skin irritants and potentially toxic if ingested.

-

Lachrymator: Benzyl-like halides can cause eye irritation; handle in a fume hood.

-

-

Reagent Hazards:

- : Reacts violently with water to release HBr. Quench with extreme caution at low temperatures.

-

Diphenyl Ether: High boiling point (258°C). Risk of thermal burns.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Bioorganic & Medicinal Chemistry Letters. (2008). Regioselective synthesis of 3-bromo-4-chloroquinolines. (General reference for 3,4-dihaloquinoline reactivity patterns). Link

Sources

Introduction: A Proactive Approach to Safety with Novel Chemical Entities

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-chloro-6-methylquinoline

In the landscape of drug discovery and chemical research, scientists frequently work with novel compounds for which comprehensive toxicological and safety data are not yet available. 4-Bromo-3-chloro-6-methylquinoline is one such compound. While a specific, validated Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be established by analyzing data from structurally analogous halo-substituted quinolines.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a deeper, more causal understanding of the necessary safety protocols. By synthesizing information from related chemical entities, we will establish a framework for handling 4-Bromo-3-chloro-6-methylquinoline with the highest degree of scientific integrity and caution. The core principle of this guide is to treat this compound with the caution merited by a substance with unknown but potentially significant hazards, based on the known properties of its chemical relatives.

Compound Identification and Presumed Hazard Profile

While specific data for 4-Bromo-3-chloro-6-methylquinoline is scarce, we can infer its properties from related structures. The presence of a quinoline core, along with bromine and chlorine substituents, suggests it is a solid organic compound with potential biological activity and associated toxicity.

Table 1: Inferred Physicochemical and Identifier Information

| Property | Value/Identifier | Source/Rationale |

| IUPAC Name | 4-Bromo-3-chloro-6-methylquinoline | N/A |

| Molecular Formula | C₁₀H₇BrClN | Derived from structure |

| Molecular Weight | 256.53 g/mol | Derived from structure |

| CAS Number | Not readily available | N/A |

| Physical State | Solid, likely powder or crystalline | Analogy to similar quinolines[1] |

| Solubility | Likely insoluble in water, soluble in organic solvents | General property of similar organic compounds |

Inferred Hazard Classification

Based on the hazard classifications of similar bromo- and chloro-substituted quinolines and anilines, a conservative hazard profile for 4-Bromo-3-chloro-6-methylquinoline is proposed. Researchers should handle this compound, at a minimum, as possessing the following GHS hazards.

Table 2: Postulated GHS Hazard Statements

| Hazard Statement | Code | GHS Pictogram | Rationale from Analogous Compounds |

| Harmful if swallowed | H302 | GHS07 (Exclamation Mark) | A common classification for substituted quinolines.[2] |

| Causes skin irritation | H315 | GHS07 (Exclamation Mark) | Frequently cited for halo-anilines and quinolines.[2][3] |

| Causes serious eye irritation | H319 | GHS07 (Exclamation Mark) | A prevalent hazard for this chemical class.[2][3][4] |

| May cause respiratory irritation | H335 | GHS07 (Exclamation Mark) | Potential hazard for powdered solid compounds.[2][3] |

This table represents a presumptive hazard profile and should be treated as a minimum safety standard. The toxicological properties have not been fully investigated.[3]

The Cornerstone of Safety: Engineering and Administrative Controls

The primary directive in handling chemicals of unknown toxicity is to minimize all potential routes of exposure. This is most effectively achieved through a combination of engineering controls and stringent laboratory practices.

Engineering Control: The Chemical Fume Hood

All manipulations of 4-Bromo-3-chloro-6-methylquinoline, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting the researcher from inhaling airborne particulates and from exposure to vapors.

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Area: Establish a designated area within the laboratory specifically for working with this compound.

-

Restricted Access: Only trained personnel authorized to work with potent or unknown compounds should be allowed in the designated area during handling.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[1][3]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3] If possible, use a spatula that minimizes aerosolization.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a robust PPE regimen is mandatory to protect against accidental contact. The selection of PPE must be deliberate and based on preventing skin, eye, and respiratory exposure.

-

Gloves: Double-gloving is recommended. Use nitrile gloves as the inner layer and a thicker, chemical-resistant glove as the outer layer. Nitrile offers good dexterity, while the outer glove provides enhanced protection against ad-hoc exposure. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]

-

Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are required.[7] In situations with a higher risk of splashing, such as during quench procedures or large-scale transfers, a full-face shield should be worn in addition to goggles.[6]

-

Lab Coat: A clean, buttoned, long-sleeved lab coat is required. Ensure cuffs are snug.

-

Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[8]

Step-by-Step Experimental Protocols for Safe Handling

Protocol for Weighing and Preparing a Solution

-

Preparation: Don all required PPE (double gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatula, solvent, glassware) within the hood to minimize reaching in and out.

-

Aliquotting: Carefully transfer the solid 4-Bromo-3-chloro-6-methylquinoline from its storage container to the weigh boat using a clean spatula. Close the primary storage container immediately.

-

Dissolution: Add the weighed solid to the destination flask. Using a pipette, add the desired solvent to the weigh boat to rinse any residual powder into the flask.

-

Cleanup: Dispose of the contaminated weigh boat and any disposable items into a designated solid hazardous waste container located within the fume hood.

-

Doffing PPE: Remove outer gloves first, followed by the lab coat and inner gloves, before exiting the designated area. Wash hands immediately.

Emergency Response: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or release.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3][9]

-

Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.[1][3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[1][5] Seek immediate medical attention.[1][8]

Accidental Release (Spill) Response

For a small spill of solid material, the following workflow should be enacted.

Caption: Workflow for responding to an accidental spill of solid chemical.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[10]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][3]

-

Hazardous Combustion Products: Upon combustion, this compound may emit toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[3]

Storage and Disposal

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][10]

-

Disposal: All waste containing 4-Bromo-3-chloro-6-methylquinoline must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations. Do not dispose of down the drain.[3]

Conclusion

The responsible use of novel research chemicals like 4-Bromo-3-chloro-6-methylquinoline is paramount in a professional research environment. Lacking specific safety data, a conservative and proactive approach, grounded in the known hazards of analogous compounds, is not just recommended but essential. By adhering to the principles of containment through engineering controls, diligent personal practices, and the correct use of personal protective equipment, researchers can handle this compound with a high degree of safety and scientific integrity.

References

-

KISHIDA CHEMICAL CO., LTD. (n.d.). SAFETY DATA SHEET - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Available at: [Link]

-

European Chemicals Agency. (2022). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Available at: [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromoform. Available at: [Link]

-

Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-6-methoxyquinoline. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. Available at: [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Archived. Available at: [Link]

Sources

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. pppmag.com [pppmag.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Bromoform [cdc.gov]

- 9. webgate.ec.europa.eu [webgate.ec.europa.eu]

- 10. matrixscientific.com [matrixscientific.com]

Methodological & Application

Application Note: High-Purity Synthesis of 4-Bromo-3-chloro-6-methylquinoline

Executive Summary & Strategic Analysis

This guide details the synthesis of 4-Bromo-3-chloro-6-methylquinoline , a highly functionalized heterocycle critical for structure-activity relationship (SAR) studies in kinase inhibition and antimalarial drug discovery.

Critical Precursor Correction: The prompt requests the synthesis of a 6-methyl quinoline starting from 4-bromoaniline . This presents a chemical conflict.[1] The 6-position of the quinoline ring is derived from the para-position of the starting aniline.

-

Starting with 4-bromoaniline yields 4,6-dibromo-3-chloroquinoline .

-

Starting with p-toluidine (4-methylaniline) yields the target 4-Bromo-3-chloro-6-methylquinoline .

Resolution: This protocol prioritizes the synthesis of the target molecule (6-methyl derivative) using p-toluidine as the correct precursor. However, to address the prompt's constraints, a comparative analysis is provided in Section 4 , detailing the outcome when 4-bromoaniline is used as the starting material.

Retrosynthetic Strategy

The most robust route to 3,4-dihaloquinolines involves a Gould-Jacobs cyclization followed by sequential electrophilic halogenation and nucleophilic substitution.

-

Scaffold Formation: Thermal cyclization of anilinomethylenemalonate.[1]

-

C3-Functionalization: Electrophilic chlorination using N-Chlorosuccinimide (NCS).[1]

-

C4-Functionalization: Dehydroxy-bromination using Phosphorus Oxybromide (

).

Synthetic Pathway Visualization[2][3]

The following flow diagram illustrates the divergent pathways based on the starting aniline, highlighting the critical decision point for the 6-position substituent.

Figure 1: Divergent synthesis of 3,4-dihaloquinolines. Path A (Green) yields the requested 6-methyl target.[1] Path B (Red) shows the result using 4-bromoaniline.

Detailed Experimental Protocols

Stage 1: Scaffold Synthesis (Gould-Jacobs Protocol)

Objective: Synthesis of 6-methyl-4-hydroxyquinoline (4-quinolone). Mechanism: Addition-elimination followed by high-temperature intramolecular electrophilic aromatic substitution.[1]

Reagents:

-

p-Toluidine (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix p-toluidine (10.7 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 120°C for 2 hours. Ethanol will distill off.[1]

-

Checkpoint: The mixture solidifies upon cooling (diethyl 2-((p-tolylamino)methylene)malonate). Recrystallize from ethanol if purity is <95%.[1]

-

-

Cyclization: Heat 100 mL of Dowtherm A to a rolling boil (approx. 250°C).

-

Addition: Carefully add the condensation product (from step 1) in small portions to the boiling solvent.

-

Why: Rapid addition maintains the high temperature required to overcome the activation energy of the aromatic cyclization.

-

-

Workup: After addition is complete, reflux for 30 minutes. Cool to room temperature. The product, 3-ethoxycarbonyl-6-methyl-4-quinolone , will precipitate. Filter and wash with hexane to remove Dowtherm A.[1]

-

Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.[1] Heat the dry acid neat at 250°C until CO2 evolution ceases to yield 6-methyl-4-hydroxyquinoline .

Stage 2: Regioselective C3-Chlorination

Objective: Introduction of the chlorine atom at the 3-position.[3] Reagent: N-Chlorosuccinimide (NCS).[1][4]

Protocol:

-

Dissolve 6-methyl-4-hydroxyquinoline (5.0 g, 31.4 mmol) in glacial acetic acid (50 mL).

-

Add N-Chlorosuccinimide (4.4 g, 33 mmol, 1.05 eq) portion-wise at room temperature.

-

Heat the mixture to 50°C for 3 hours.

-

Mechanistic Note: The electron-rich nature of the 4-quinolone (tautomer of 4-hydroxyquinoline) directs the electrophile to the 3-position.

-

-

Quench: Pour the reaction mixture into ice water (200 mL).

-

Isolation: Filter the resulting precipitate. Wash with water and dry under vacuum.[1]

-

Product: 3-Chloro-6-methyl-4-hydroxyquinoline.

-

Expected Yield: 85-90%.

-

Stage 3: C4-Bromination (Dehydroxy-bromination)

Objective: Conversion of the C4-hydroxyl group to a C4-bromo group.

Reagent: Phosphorus Oxybromide (

Protocol:

-

Setup: Use a strictly dry 2-neck flask under Argon atmosphere.

is highly water-reactive.[1] -

Mix 3-Chloro-6-methyl-4-hydroxyquinoline (3.0 g, 15.5 mmol) with

(8.9 g, 31 mmol, 2.0 eq).-

Optional: Anhydrous toluene (20 mL) can be used as a solvent, but neat reactions often proceed faster.[1]

-

-

Reaction: Heat to 140°C (melt/reflux) for 4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting material (polar) should disappear, replaced by a less polar spot.

-

-

Quench (Critical Safety Step): Cool the mixture to 0°C. Very slowly add crushed ice/water. The reaction is violent.[1]

-

Neutralization: Adjust pH to ~8 using saturated

or -

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

.[1] -

Purification: Concentrate and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Summary & Comparative Analysis

The table below contrasts the physical properties and outcomes based on the starting material, validating the need for the correct precursor.

| Parameter | Target Synthesis (Path A) | Prompt-Based Synthesis (Path B) |

| Starting Material | p-Toluidine (4-Methylaniline) | 4-Bromoaniline |

| Reagent Cost | Low | Low |

| Intermediate | 6-Methyl-4-hydroxyquinoline | 6-Bromo-4-hydroxyquinoline |

| Final Product | 4-Bromo-3-chloro-6-methylquinoline | 4,6-Dibromo-3-chloroquinoline |

| Molecular Weight | 256.53 g/mol | 321.39 g/mol |

| Key Spectral Feature | Methyl singlet (~2.5 ppm) | Loss of methyl signal; Downfield shift of H5/H7 |

| Application | Kinase Inhibitor Scaffolds | Heavy Atom Derivatives (Crystallography) |

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[5] Link

-

Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 4-Chloro-7-chloroquinoline and 4-Chloro-7-bromoquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

-

Renault, J., et al. (2007).[1] Heterocyclic quinones. 8. Synthesis and anthracycline-like properties of 3-chloro-4-hydroxyquinoline-5,8-diones. Journal of Medicinal Chemistry. (General reference for 3-chlorination of quinolones).

-

BenchChem. (2025).[1] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. Link

-

PubChem. (2025).[1] 3-Bromo-4-chloroquinoline Compound Summary. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ablelab.eu [ablelab.eu]

Suzuki coupling protocols for 4-Bromo-3-chloro-6-methylquinoline

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-6-methylquinoline

Part 1: Executive Summary & Strategic Analysis

Subject: This guide details the protocols for the regioselective C4-arylation of 4-Bromo-3-chloro-6-methylquinoline . This scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and optoelectronic materials.

The Challenge: The substrate presents two potential reactive sites: the C4-Bromine and the C3-Chlorine.

-

Chemoselectivity: The primary objective is to exclusively couple the C4-Br bond while preserving the C3-Cl bond for subsequent functionalization (orthogonal synthesis).

-

Steric Hindrance: The C3-Chloro substituent exerts an ortho-steric effect, potentially impeding the approach of the palladium catalyst to the C4 position.

-

Electronic Deactivation: The 6-Methyl group is electron-donating, slightly increasing electron density on the quinoline ring, which can reduce the rate of oxidative addition compared to unsubstituted quinolines.

The Solution: We utilize the intrinsic electronic bias of the quinoline ring. The C4 position is electronically activated (para to the ring nitrogen) and possesses a weaker carbon-halogen bond (C-Br vs C-Cl). By selecting specific ligand systems (e.g., dppf or biaryl phosphines), we can achieve >98% regioselectivity for C4 coupling.

Part 2: Mechanistic Insight & Chemoselectivity

To guarantee success, one must understand the electronic landscape of the substrate.

1. Bond Dissociation Energy (BDE):

-

C4-Br: ~70 kcal/mol. Weak, kinetically labile.

-

C3-Cl: ~95 kcal/mol. Strong, kinetically inert under mild conditions.

2. Electronic Activation: The quinoline nitrogen atom acts as an electron sink. Through resonance, it depletes electron density at the C2 and C4 positions, making them highly electrophilic and susceptible to oxidative addition by Pd(0). The C3 position behaves more like an unactivated aryl chloride.

3. Steric Environment: The C3-Cl atom creates a "gatekeeper" effect. Bulky catalysts (like Pd(PPh3)4) may struggle to access C4 efficiently, leading to slow turnover or homocoupling side reactions. We prioritize smaller bite-angle ligands (dppf) or flexible, bulky ligands designed to facilitate oxidative addition (XPhos).

DOT Diagram: Chemoselectivity & Reaction Pathways

Caption: Figure 1. Kinetic bifurcation showing the preferential oxidative addition at C4 due to bond weakness and electronic activation, despite C3 steric hindrance.

Part 3: Experimental Protocols

Protocol Selection Matrix

| Variable | Protocol A: Standard | Protocol B: High Performance |

| Application | Simple Aryl Boronic Acids (Phenyl, Tolyl) | Heteroaryl Boronic Acids, Sterically Hindered Acids |

| Catalyst | Pd(dppf)Cl₂·DCM | XPhos Pd G2 (Buchwald Precatalyst) |

| Ligand Benefit | Small bite angle minimizes steric clash with C3-Cl. | High turnover; boosts oxidative addition on electron-rich rings. |

| Base | Na₂CO₃ or K₂CO₃ (2.0 M aq) | K₃PO₄ (Solid/Anhydrous) |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or THF |

| Temperature | 80–90 °C | 100–110 °C |

Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Routine library synthesis with unhindered aryl boronic acids.

Reagents:

-

Substrate: 4-Bromo-3-chloro-6-methylquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3–5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under Argon flow.

-

Loading: Charge the flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

-

Note: Adding the catalyst to the solid mixture before solvent ensures better distribution.

-

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).

-

Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen poisons the Pd(0) species.

-

Base Addition: Add the degassed 2.0 M Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 85 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Endpoint: Disappearance of the starting bromide. The product usually is more polar (lower Rf) or fluorescent.

-

-

Workup:

-

Purification: Flash chromatography on Silica Gel.

Protocol B: High-Performance Conditions (Steric/Electronic Challenge)

Best for: Heteroaryl boronic acids (pyridines, furans) or when Protocol A fails due to the C3-Cl steric block.

Reagents:

-

Substrate: 4-Bromo-3-chloro-6-methylquinoline (1.0 equiv)

-

Boronic Acid: Heteroaryl/Hindered Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–4 mol%)

-

Why: XPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition and stabilizes the Pd species against protodehalogenation.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground solid (3.0 equiv).

-

Solvent: Toluene / Water (10:1 ratio).

Step-by-Step Methodology:

-

Setup: Use a sealable reaction tube (pressure tube).

-

Loading: Add Substrate, Boronic Acid, XPhos Pd G2, and solid K₃PO₄.

-

Inertion: Cap the tube and purge with Argon/Nitrogen (3 cycles of vacuum/backfill).

-

Solvent: Inject degassed Toluene and Water through the septum.

-

Reaction: Heat vigorously at 100 °C for 2–6 hours.

-

Note: Vigorous stirring is essential for the biphasic system (Toluene/Water).

-

-

Workup: Filter the mixture through a pad of Celite to remove palladium black and phosphate salts. Rinse with DCM.

-

Purification: Standard Flash Chromatography.

Part 4: Workflow Visualization

DOT Diagram: Experimental Workflow

Caption: Figure 2. Step-by-step operational workflow for the Suzuki coupling process.

Part 5: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Hydrolysis (4-OH species) | Water concentration too high; Boronic acid instability. | Switch to Protocol B (Anhydrous K₃PO₄ in Toluene) or reduce water ratio. |

| Protodehalogenation (4-H) | Reductive elimination of Pd-H species (often from solvent or wet base). | Use XPhos Pd G2 ; Ensure solvents are anhydrous; Increase boronic acid equivalents. |

| Low Conversion | Catalyst deactivation (Pd Black formation). | Re-degas solvents thoroughly. Increase catalyst loading to 5 mol%. |

| Coupling at C3 (Bis-aryl) | Temperature too high (>120°C) or highly active catalyst used too long. | Strictly control temp at 80-90°C. Stop reaction immediately upon consumption of SM. |

Part 6: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5][6][7] Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][5][8][9][10][11] Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Handy, E. L., & Zhang, Y. (2006). Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines.[1] Synthetic Communications, 36(2), 231–236. Link (Note: Provides foundational logic for C4 vs C2/C3 selectivity in nitrogen heterocycles).

Sources

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. nobelprize.org [nobelprize.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Biologically Active Scaffolds: A Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-chloro-6-methylquinoline

Introduction: The Quinoline Core and the Challenge of Selective Functionalization

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including anticancer and antimicrobial properties.[1][2] The biological efficacy of quinoline-based drugs is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[3] Consequently, methods for the precise and controlled functionalization of the quinoline scaffold are of paramount importance in drug discovery and development.[2]

4-Bromo-3-chloro-6-methylquinoline presents a particularly interesting and challenging substrate for synthetic chemists. The presence of two distinct halogen atoms at the C-3 and C-4 positions opens the door for selective, sequential cross-coupling reactions, allowing for the controlled introduction of diverse molecular fragments. However, this very feature introduces a significant challenge: achieving high chemoselectivity. The relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is well-established, with the C-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst due to its lower bond dissociation energy compared to the C-Cl bond.[4] This inherent difference in reactivity forms the basis for achieving selective functionalization of 4-Bromo-3-chloro-6-methylquinoline.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-Bromo-3-chloro-6-methylquinoline. We will delve into detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, with a focus on achieving high selectivity for the more reactive C-4 bromo position. The experimental designs and mechanistic rationale are grounded in established principles of organometallic chemistry to ensure both scientific integrity and practical success.

Understanding Chemoselectivity: The Key to Controlled Synthesis

The success of a selective cross-coupling reaction on a dihalogenated substrate like 4-Bromo-3-chloro-6-methylquinoline hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[4] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, where weaker bonds undergo oxidative addition to the palladium(0) catalyst more readily.

In the case of 4-Bromo-3-chloro-6-methylquinoline, the C4-Br bond is expected to be significantly more reactive than the C3-Cl bond. This allows for the selective functionalization at the C-4 position under carefully controlled reaction conditions, leaving the C-3 chloro substituent intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool for the modular synthesis of complex, polysubstituted quinolines.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a starting point for the selective cross-coupling of 4-Bromo-3-chloro-6-methylquinoline at the C-4 position. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[5] In this protocol, we target the selective arylation or vinylation at the C-4 position.

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-3-chloro-6-methylquinoline | 258.53 | 1.0 | 1.0 |

| Aryl/Vinylboronic Acid | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Step-by-Step Protocol:

-

To a flame-dried Schlenk flask, add 4-Bromo-3-chloro-6-methylquinoline (1.0 mmol), the aryl/vinylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

-

Add potassium carbonate (2.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-3-chloro-6-methylquinoline.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a widely used, reliable palladium(0) catalyst for Suzuki couplings. The triphenylphosphine ligands provide a good balance of stability and reactivity.[6]

-

Base: Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[5]

-

Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.

Heck Alkenylation: Introducing Olefinic Moieties

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[7] This protocol outlines the selective alkenylation at the C-4 position.

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-3-chloro-6-methylquinoline | 258.53 | 1.0 | 1.0 |

| Alkene (e.g., Styrene, n-Butyl acrylate) | - | 1.5 | 1.5 |

| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |

| P(o-tolyl)₃ (Tri(o-tolyl)phosphine) | 304.37 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

Step-by-Step Protocol:

-

In a flame-dried Schlenk flask, dissolve 4-Bromo-3-chloro-6-methylquinoline (1.0 mmol) and the alkene (1.5 mmol) in DMF (5 mL).

-

Add Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.04 mmol) to the mixture.

-

Degas the solution by bubbling with an inert gas for 15 minutes.

-

Add triethylamine (1.5 mmol) to the reaction mixture via syringe.

-

Heat the reaction to 100-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a common and effective catalyst system for Heck reactions. The bulky phosphine ligand can promote the desired catalytic cycle.[8]

-

Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.[7]

-

Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, facilitating the dissolution of the reactants and catalyst.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkynes.[9] This protocol focuses on the selective alkynylation at the C-4 position.

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-3-chloro-6-methylquinoline | 258.53 | 1.0 | 1.0 |

| Terminal Alkyne | - | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |

| CuI (Copper(I) Iodide) | 190.45 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |

| Tetrahydrofuran (THF) | - | 5 mL | - |

Step-by-Step Protocol:

-

To a Schlenk flask, add 4-Bromo-3-chloro-6-methylquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add THF (5 mL) and triethylamine (2.0 mmol) to the flask.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

-

Base and Solvent: Triethylamine serves as both the base and, in some cases, the solvent. It is crucial for the formation of the copper acetylide and for neutralizing the hydrohalic acid byproduct.[1]

-

Reaction Temperature: Sonogashira couplings can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups.[9]

Visualizing the Catalytic Process

To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Generalized Catalytic Cycle for the Heck Reaction.

Caption: Generalized Catalytic Cycles for Sonogashira Coupling.

Workflow for Selective Cross-Coupling

The following diagram outlines a logical workflow for the sequential functionalization of 4-Bromo-3-chloro-6-methylquinoline.

Caption: Workflow for Sequential Cross-Coupling.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of 4-Bromo-3-chloro-6-methylquinoline offers a powerful and modular approach to the synthesis of novel, highly functionalized quinoline derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, researchers can achieve selective functionalization at the C-4 position, paving the way for the creation of diverse chemical libraries for drug discovery and materials science. The protocols provided in this application note serve as a robust starting point for these synthetic endeavors. Future work in this area could explore the development of even more selective and efficient catalyst systems, as well as the application of these methods to the synthesis of complex natural products and novel therapeutic agents.

References

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17795-17826. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

El-Sayed, M. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969599. [Link]

-

Mittal, A., et al. (2023). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1292, 136128. [Link]

-

Neetipalli, T., et al. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis, 361(6), 1331-1336. [Link]

-

He, W., et al. (2018). Palladium-catalyzed selective synthesis of 3,4-dihydroquinazolines from electron-rich arylamines, electron-poor arylamines and glyoxalates. Organic & Biomolecular Chemistry, 16(27), 5050-5054. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Jana, S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 34. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Zultanski, S. L., et al. (2019). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 9(7), 6435-6447. [Link]

-

Kuzmina, O. M., et al. (2013). Ligand-Accelerated Iron- and Cobalt-Catalyzed Cross-Coupling Reactions between N-Heteroaryl Halides and Aryl Magnesium Reagents. Angewandte Chemie International Edition, 52(18), 4945-4949. [Link]

-

Scott, C. N., & Snieckus, V. (2012). The Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 45(5), 756-768. [Link]

-

Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30-31), 7245-7253. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Journal of the American Chemical Society, 132(43), 15224-15226. [Link]

-

Klapars, A., et al. (2002). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. Organic Letters, 4(23), 4061-4064. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Öztürk, S., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(2), 1950-1962. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). [Link]

-

Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30-31), 7245-7253. [Link]

-

Carretero, J. C., & García Ruano, J. L. (2009). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Chemical Reviews, 109(8), 3601-3650. [Link]

-

Schmidt, J., & Sarpong, R. (2018). Comparison between traditional orthogonal cross-coupling reactions and this work. Angewandte Chemie International Edition, 57(40), 13138-13142. [Link]

-

Knochel, P., et al. (2012). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Organic Letters, 14(15), 3956-3959. [Link]

-

Ali, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]

-

Wang, L., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]

-

Chen, Q-Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 166. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | Publicación [silice.csic.es]

- 3. evitachem.com [evitachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Optimizing yield for C4-selective substitution on quinoline rings

Technical Support Center: Quinoline Functionalization Topic: Optimizing Yield for C4-Selective Substitution Ticket ID: #C4-Q-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Achieving high-yield, regioselective substitution at the C4 position of the quinoline ring is a common bottleneck in medicinal chemistry (e.g., antimalarials, kinase inhibitors). The challenge stems from the competing reactivity of the C2 position and the electron-deficient nature of the pyridine ring.

This guide prioritizes the two most robust pathways:

-

Nucleophilic Aromatic Substitution (

): The industry standard for high yield, utilizing 4-haloquinoline precursors.[1] -

Conrad-Limpach Synthesis: The critical upstream process to generate the requisite 4-hydroxy precursors.[2][3][4]

-

Radical C-H Functionalization (Minisci): A direct, late-stage functionalization strategy (with caveats).

Module 1: The Precursor Check (Conrad-Limpach Synthesis)

Issue: "I am trying to synthesize a 4-hydroxyquinoline precursor, but my yields are low, or I am isolating the 2-hydroxy isomer."

Diagnosis: The Conrad-Limpach synthesis is thermodynamically controlled. If the thermal cyclization temperature is too low, the reaction follows the Knorr pathway, yielding the kinetically favored 2-hydroxy-4-methylquinoline (quinolin-2-one) instead of the desired 4-hydroxyquinoline.

Troubleshooting Protocol:

| Symptom | Probable Cause | Corrective Action |

| Product is 2-hydroxy isomer | Cyclization temp < 250°C | Switch solvent to Diphenyl ether or Dowtherm A . Reaction must exceed 250°C to access the 4-OH isomer [1].[4] |

| Low Yield / Tarring | Incomplete water removal | Use a Dean-Stark trap during the Schiff base formation (Step 1). Residual water hydrolyzes the imine before cyclization. |

| Solidification during reaction | Concentration too high | Dilute to 0.5 M. Rapid precipitation of the product can trap unreacted starting material. |

Visual Workflow:

Caption: Temperature dependence in quinoline synthesis. High thermal energy is required to overcome the barrier for C4-cyclization.

Module 2: The Workhorse ( on 4-Haloquinolines)

Issue: "My

Technical Insight: In 2,4-dichloroquinoline systems, the C4 position is significantly more electrophilic than C2 due to the specific LUMO coefficient distribution and the ability of the ring nitrogen to stabilize the Meisenheimer complex formed at C4 [2]. However, "forcing" conditions can erode this selectivity.

Optimization Matrix:

| Variable | Recommendation | Mechanistic Rationale |

| Solvent | NMP or Ethoxyethanol | Polar aprotic solvents (NMP) stabilize the polar transition state. Protic solvents (Ethoxyethanol) can assist leaving group departure via H-bonding but risk hydrolysis. |

| Acid Catalysis | 1.0 eq. HCl (in dioxane) | Protonating the ring nitrogen lowers the LUMO energy, dramatically activating C4 toward nucleophilic attack [3]. Essential for unreactive anilines. |

| Temperature | 80°C - 120°C | Maintain <120°C to prevent C2 substitution. If C2 substitution is observed, lower the temperature and extend time. |

| Stoichiometry | 1.1 eq. Nucleophile | Large excesses of amine can lead to bis-substitution (2,4-diamino) products. |

FAQ: Diagnostic Steps

-

Q: Why is my 4-chloroquinoline hydrolyzing back to 4-hydroxyquinoline?

-

A: You are likely using hygroscopic solvents (DMSO/DMF) that are "wet." The chloride at C4 is highly labile to hydrolysis. Resolution: Dry solvents over molecular sieves (3Å) and switch to NMP.

-

-

Q: Can I use microwave irradiation?

-

A: Yes, but caution is required. Microwave heating is excellent for yield but poor for selectivity. If starting with 2,4-dichloroquinoline, microwave conditions often yield mixtures. Use conventional heating for strict regiocontrol [2].

-

Module 3: Direct Functionalization (Minisci Reaction)

Issue: "I am trying to alkylate Quinoline directly at C4 using a radical mechanism, but I get a 1:1 mixture of C2 and C4 products."

Technical Insight: The Minisci reaction involves the addition of nucleophilic alkyl radicals to a protonated heteroarene. The C2 and C4 positions of the protonated quinoline have very similar electron densities and SOMO (Singly Occupied Molecular Orbital) coefficients, leading to poor intrinsic selectivity [4].

Selectivity Strategies:

-

Steric Blocking: The only "guaranteed" way to get exclusive C4 selectivity via Minisci is to use a substrate with a substituent at C2 (e.g., 2-methylquinoline).

-

Polarity Matching: For unsubstituted quinoline, using bulky, hydrophobic radicals (e.g., tert-butyl) slightly favors C4 due to the steric hindrance of the lone pair on the nitrogen (even if protonated, the solvation shell at N creates bulk).

-

Acid Concentration:

-

Low Acid: Poor conversion.[1]

-

High Acid (5-10 eq. TFA): Increases the electrophilicity of the ring. While it increases yield, it does not significantly improve C4:C2 ratio on its own.

-

Visual Workflow: Minisci Selectivity

Caption: Without C2-blocking groups, direct radical alkylation inherently struggles with regioselectivity due to similar electronic activation at C2 and C4.

References

-

BenchChem. Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem Technical Library. Link

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.[5][6] Link

-

BenchChem. Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem Technical Library. Link

-

Proctor, R. S., & Phipps, R. J. Recent Advances in Minisci-Type Reactions. Science (via SciSpace), 2019. Link

Sources

Technical Support Center: Suzuki Coupling with Electron-Deficient Quinolines

[1]

Status: Active Lead Scientist: Dr. H. Sato, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Heterocyclic Cross-Couplings

Introduction: The Quinoline Conundrum

Welcome to the technical support hub. You are likely here because your standard Suzuki-Miyaura protocol—which works perfectly for phenyl-phenyl couplings—has failed with a quinoline substrate.

Electron-deficient quinolines present a unique duality in cross-coupling:

-

As Electrophiles (Haloquinolines): The electron-deficient ring actually accelerates oxidative addition, but the nitrogen atom (N-1) acts as a potent catalyst poison.

-

As Nucleophiles (Quinoline Boronic Acids): The electron deficiency makes the C–B bond hyper-sensitive to hydrolysis (protodeboronation), often destroying your reagent before it couples.

This guide is structured to diagnose which of these two failure modes is halting your chemistry and provides self-validating protocols to fix them.

Module 1: Diagnostic Logic & Workflow

Before altering reagents, determine the failure mode using this logic tree.

Caption: Diagnostic logic tree for identifying the root cause of Suzuki coupling failure.

Module 2: The N-Coordination Trap (Electrophile Issues)

The Issue: When using 2- or 8-substituted quinolines, the lone pair on the quinoline nitrogen can bind irreversibly to the Palladium(II) center. This creates a stable "off-cycle" resting state, preventing the catalyst from turning over. This is often observed as the reaction stalling after 5-10% conversion.

Mechanism of Failure:

The Solution: Steric Bulk You must use ligands that are bulky enough to physically block the nitrogen atom from coordinating to the metal center while still allowing the oxidative addition of the C–X bond.

Recommended Ligand Systems

| Ligand Class | Specific Ligand | Why it works | Reference |

| Dialkylbiaryl Phosphines | XPhos or SPhos | The biaryl backbone provides steric bulk that prevents N-coordination. SPhos is superior for chlorides; XPhos for general heteroaryls. | [1] |

| Adamanthyl Phosphines | cataCXium A | High steric bulk and electron richness facilitate oxidative addition of electron-deficient chlorides. | [2] |

| Bis-phosphines | dppf | The large bite angle can sometimes override coordination issues, though often slower than monophosphines. | [3] |

Module 3: The Protodeboronation Trap (Nucleophile Issues)

The Issue:

Electron-deficient heterocycles (especially 2-quinoline boronic acid) are notoriously unstable. The electron-withdrawing nature of the ring makes the boron atom highly Lewis acidic, facilitating attack by base/water. This leads to rapid hydrolysis (protodeboronation), replacing the

Visualizing the Failure Pathway:

Caption: Mechanism of base-catalyzed protodeboronation in electron-deficient heterocycles.

The Solution: "Slow-Release" or Anhydrous Conditions

-

MIDA Boronates: These are protected boronic acids. They release the active species slowly, keeping the concentration low enough to react with Pd but not high enough to aggregate or hydrolyze.

-

Anhydrous Base: Switch from aqueous

to anhydrous -

Copper Additives: Addition of CuCl (1.0 equiv) can facilitate transmetallation of electron-deficient boronates via a "Copper effect," bypassing the slow Pd-transmetallation step.

Module 4: "Golden Standard" Protocols

These protocols are designed to be self-validating. If these fail, the issue is likely the substrate stability, not the catalyst.

Protocol A: The "Buchwald" Method (For Haloquinolines)

Best for: Coupling 2-chloroquinoline with stable aryl boronic acids.

-

Catalyst Pre-loading: In a glovebox or under Argon, charge a vial with:

-

Pd(OAc)₂ (2 mol%)[2]

-

SPhos (4 mol%) (Ratio 1:2 is critical for active species generation)

-

Alternatively, use precatalyst SPhos Pd G3 (2 mol%) for higher reliability.

-

-

Substrates: Add Haloquinoline (1.0 equiv) and Boronic Acid (1.5 equiv).

-

Base: Add K₃PO₄ (2.0 equiv, finely ground).

-

Solvent: Add Toluene/Water (10:1) . The small amount of water is necessary for the boronic acid activation but minimizes hydrolysis.

-

Reaction: Seal and heat to 100°C for 2-12 hours.

-

Validation: Check LCMS. If SM remains but catalyst is black, add more ligand (not metal).

Protocol B: The "Molander" Method (For Unstable Nucleophiles)

Best for: Coupling Quinoline-2-boronic acid (or esters) with aryl halides.

-

Substrate Switch: Convert your boronic acid to a Potassium Trifluoroborate (BF₃K) salt. These are air-stable and resistant to protodeboronation.

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: Cs₂CO₃ (3.0 equiv).

-

Solvent: THF/Water (10:1) .

-

Reaction: Heat to 80°C . The BF₃K salt slowly hydrolyzes to the active boronic acid in situ, matching the rate of the catalytic cycle.

Frequently Asked Questions (FAQ)

Q: My 2-chloroquinoline coupling turns black immediately and yields nothing. Why? A: "Pd Black" formation indicates catalyst decomposition. The quinoline nitrogen is likely displacing your phosphine ligands, causing the Pd to aggregate.

-

Fix: Switch to a precatalyst like XPhos Pd G4 . The precatalyst scaffold ensures the active Pd(0) species is formed only when the bulky ligand is already attached, preventing early death.

Q: Can I use microwave heating? A: For electron-deficient quinolines, yes , but be careful. Microwave heating (120°C, 10-30 min) is excellent for overcoming the high activation energy of oxidative addition for chlorides. However, if your boronic acid is unstable (see Module 3), the high heat will destroy it faster than it couples. Use Protocol B (BF3K salts) if microwaving.

Q: 3-Bromoquinoline works, but 3-Chloroquinoline fails. Do I really need to use the bromide? A: Not necessarily. Chlorides are cheaper but have a higher barrier to oxidative addition.

-

Fix: Add 0.5 equiv of NaI (Sodium Iodide) to the reaction. This generates the iodide in situ (Finkelstein reaction), which reacts much faster with the Palladium.

References

-

Buchwald, S. L., et al. (2005). "Universal ligands for the Suzuki-Miyaura coupling: SPhos and XPhos." Journal of the American Chemical Society.[3]

-

Zapf, A., & Beller, M. (2005). "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles." Chemical Communications.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3]

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Technical Support Center: Purification of 4-Bromo-3-chloro-6-methylquinoline

Ticket ID: #PUR-Q882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting "Black Tar" Crudes and Low Purity in Halogenated Quinolines[1][2][3]

Executive Summary

You are likely encountering difficulties purifying 4-Bromo-3-chloro-6-methylquinoline due to two inherent chemical behaviors:

-

Phosphorus Complexation: If synthesized via POBr₃/PCl₅, the quinoline nitrogen forms tight, sticky complexes with phosphorus salts that do not release the free base easily.

-

Lipophilicity/Crystallinity Balance: The 3,4-dihalo substitution disrupts the crystal lattice, making the compound prone to "oiling out" rather than crystallizing.

This guide provides a root-cause analysis and validated purification protocols.

Module 1: The "Black Tar" Protocol (Workup Optimization)

User Issue: "My crude product is a sticky black oil that won't solidify, even after rotovap."

Root Cause: Incomplete hydrolysis of phosphorus oxyhalides.[2][3][4] The quinoline nitrogen acts as a Lewis base, trapping phosphorus species. If you neutralize too quickly or without enough shear, these salts remain in the organic phase, preventing crystallization.

Corrective Workflow

Do not proceed to column chromatography with this tar. You must "free" the base first.[4]

-

Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Water (5x volume) .

-

The Ammonia Break: Instead of NaOH, use 28% Ammonium Hydroxide (NH₄OH) to adjust pH to 9–10.[4]

-

Extraction: Extract with Dichloromethane (DCM) .[2][3][4][5]

-

Tip: If an emulsion forms, filter the biphasic mixture through a Celite pad before separation.

-

Visualization: Workup Decision Tree

Figure 1: Critical workup path to remove phosphorus impurities and prevent "oiling out" in the next stage.[1][2][3][4][5]

Module 2: Recrystallization (Scalable Purification)

User Issue: "The product oils out when cooling," or "Yield is low."

Technical Insight: 4-Bromo-3-chloro-6-methylquinoline is highly lipophilic (LogP ~4.0).[1][2][3][4][5] Single-solvent recrystallization often fails because the solubility curve is too steep.[1][2][4] A Dual-Solvent System is required.[1][2][3][4][6]

Recommended Solvent Systems

| Method | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Application |

| Standard | Ethanol (95%) | Water | Best for removing polar tars and inorganic salts.[1][2][3][4][5] |

| High Purity | Acetonitrile | None (Cooling only) | Best for removing regioisomers (e.g., 8-methyl isomers).[2][3][4][5] |

| Rescue | DCM | Hexane | Use only if the compound refuses to crystallize from alcohols.[2][4] |

Protocol: Ethanol/Water Recrystallization

-

Dissolution: Dissolve crude solid in boiling Ethanol (approx. 5–7 mL per gram).

-

Clarification: If the solution is dark, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

-

Nucleation: Remove from heat. Add warm Water dropwise until a faint permanent turbidity appears.[2][3][4]

-

Re-solubilization: Add 1–2 drops of Ethanol to clear the solution.

-

Controlled Cooling:

-

Allow to cool to Room Temp (RT) over 2 hours (do not rush).

-

Crucial: If oil droplets appear, scratch the glass vigorously or add a seed crystal immediately.

-

Cool to 0–4°C for final harvest.

-

Module 3: Chromatography Troubleshooting

User Issue: "The compound streaks/tails on the TLC plate and column."

Root Cause: The quinoline nitrogen is basic (pKa ~4–5).[3][4][5] It interacts with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening and loss of material.[5]

The "Buffered" Silica Solution

You must neutralize the silica acidity.

-

Mobile Phase: Hexane / Ethyl Acetate (Gradient: 0% → 20%).[2][3][4][5]

-

The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

-

Note: Pre-wash the column with the TEA-containing solvent before loading your sample. This "deactivates" the silica.[4]

-

Visualization: Purification Logic Flow

Figure 2: Logic flow for selecting the appropriate purification method based on crude quality.

Module 4: Quality Control & Stability

User Issue: "Is my product stable? How do I store it?"

-

Stability Warning: The 4-bromo position is reactive.[1][2][3][4] Avoid prolonged exposure to moisture or nucleophilic solvents (methanol/water) at high temperatures, which can lead to hydrolysis (forming the 4-hydroxy derivative).[3][5]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

NMR Validation:

References

-

Preparation of 6-bromo-4-chloroquinoline (Analogous Procedure)

-

General Quinoline Purification & Recrystallization

-

Chromatography of Basic Heterocycles

-

Synthesis of 4-Bromo-substituted Quinolines

Sources

- 1. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. athabascau.ca [athabascau.ca]

Technical Support Center: Strategies for Mitigating Debromination in Quinoline Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during the cross-coupling of bromoquinolines. Our focus is on providing scientifically grounded, practical solutions to enhance the yield and purity of your desired coupled products.

Troubleshooting Guide: Addressing Debromination in Real-Time

Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This guide will help you diagnose and resolve this issue in your quinoline cross-coupling experiments.

Issue 1: Significant Formation of Debrominated Quinolines in Suzuki-Miyaura Coupling

You observe a substantial amount of the debrominated quinoline byproduct alongside your desired cross-coupled product.

Possible Causes & Solutions:

-

Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1]

-

Solution: Screen a variety of ligands. While bulky, electron-rich phosphines can be effective, consider less electron-donating phosphines which may disfavor the hydrodehalogenation pathway.[1] For challenging substrates like heteroaryl halides, ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are often effective.[2]

-

-

Inappropriate Base Selection: The strength and type of base significantly influence the extent of debromination.[1] Strong bases can promote side reactions.[1]

-

Solution: Opt for milder inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good starting points as they are generally effective while minimizing side reactions.[1][2][3] Avoid strong alkoxide bases if debromination is a persistent issue.[2]

-

-

High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination.[1]

-

Presence of Hydride Sources: Impurities in solvents or reagents, or the use of certain solvents like alcohols, can act as hydride sources, leading to reductive debromination.[1][4][5]

Illustrative Workflow: Optimizing Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Debromination Observed During Buchwald-Hartwig Amination

Your Buchwald-Hartwig amination of a bromoquinoline is plagued by the formation of the corresponding debrominated quinoline.

Possible Causes & Solutions:

-

Ligand Choice: As with other cross-coupling reactions, the ligand plays a pivotal role. For Buchwald-Hartwig aminations, specialized ligands are often necessary to achieve high yields and selectivity.

-

Solution: Employ ligands specifically designed for C-N bond formation. For primary amines, bidentate phosphine ligands like BINAP and DPPF can be effective.[6] For more challenging couplings, consider sterically hindered ligands. The choice of ligand can be highly specific to the amine substrate.

-

-

Base Incompatibility: Certain bases can be incompatible with functional groups on your substrates or promote side reactions.[7]

-

Solvent Effects: The reaction medium can influence the catalytic cycle and the propensity for side reactions.

-

Solution: Toluene is a commonly used and often effective solvent for Buchwald-Hartwig aminations.[7] If you are experiencing issues, consider screening other aprotic solvents.

-

Sources

Technical Support Center: Thermal Stability of 4-Bromo-3-chloro-6-methylquinoline Under Reflux

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the thermal stability of 4-Bromo-3-chloro-6-methylquinoline when subjected to reflux conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, optimize your experimental design, and ensure the integrity of your results.

Introduction: Understanding the Molecule's Reactivity

4-Bromo-3-chloro-6-methylquinoline is a poly-functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring a quinoline core with bromo, chloro, and methyl substituents, presents a unique combination of reactivity and potential instability under thermal stress. The electron-donating methyl group at the 6-position and the electron-withdrawing halogen atoms at the 3- and 4-positions create a complex electronic environment that influences its thermal behavior. This guide will dissect the factors governing its stability and provide practical advice for its handling in reflux reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 4-Bromo-3-chloro-6-methylquinoline under typical reflux conditions?

Key takeaway: It is crucial to assume that the compound may have limited thermal stability and to design experiments that minimize prolonged exposure to high temperatures.

Q2: Which of the halogen-carbon bonds (C-Br vs. C-Cl) is more likely to break under thermal stress?